molecular formula C20H20BrN5OS B10907933 N'-[(1Z)-1-(4-bromothiophen-2-yl)ethylidene]-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

N'-[(1Z)-1-(4-bromothiophen-2-yl)ethylidene]-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Cat. No.: B10907933
M. Wt: 458.4 g/mol
InChI Key: ZMWUCWAUXCXYLC-RMORIDSASA-N
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Description

N’~4~-[(Z)-1-(4-BROMO-2-THIENYL)ETHYLIDENE]-3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is a complex heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, along with various substituents such as a bromo-thienyl group and cyclopropyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~4~-[(Z)-1-(4-BROMO-2-THIENYL)ETHYLIDENE]-3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-bromo-2-thiophenecarboxaldehyde with 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide under acidic conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may incorporate advanced techniques like continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’~4~-[(Z)-1-(4-BROMO-2-THIENYL)ETHYLIDENE]-3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromo-thienyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide (DMF) or acetonitrile, often with the addition of a base like triethylamine.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N’~4~-[(Z)-1-(4-BROMO-2-THIENYL)ETHYLIDENE]-3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mode of action.

    Medicine: The compound is explored for its potential therapeutic applications. Studies focus on its efficacy and safety as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical engineering.

Mechanism of Action

The mechanism of action of N’~4~-[(Z)-1-(4-BROMO-2-THIENYL)ETHYLIDENE]-3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

N’~4~-[(Z)-1-(4-BROMO-2-THIENYL)ETHYLIDENE]-3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H20BrN5OS

Molecular Weight

458.4 g/mol

IUPAC Name

N-[(Z)-1-(4-bromothiophen-2-yl)ethylideneamino]-3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H20BrN5OS/c1-10(16-7-13(21)9-28-16)23-24-20(27)14-8-15(11-3-4-11)22-19-17(14)18(12-5-6-12)25-26(19)2/h7-9,11-12H,3-6H2,1-2H3,(H,24,27)/b23-10-

InChI Key

ZMWUCWAUXCXYLC-RMORIDSASA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=NC2=C1C(=NN2C)C3CC3)C4CC4)/C5=CC(=CS5)Br

Canonical SMILES

CC(=NNC(=O)C1=CC(=NC2=C1C(=NN2C)C3CC3)C4CC4)C5=CC(=CS5)Br

Origin of Product

United States

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